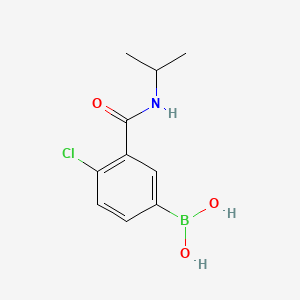
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid
描述
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is an organoboron compound with the molecular formula C10H13BClNO3. It is a boronic acid derivative, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are widely used in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid typically involves the reaction of 4-chloro-3-nitrophenylboronic acid with isopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. The process involves heating the reaction mixture to reflux in a suitable solvent, such as toluene, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure high purity of the final product .
化学反应分析
Types of Reactions
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Hydrogen gas or metal hydrides such as sodium borohydride.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives.
Substitution: Various substituted phenylboronic acids.
科学研究应用
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and drug intermediates.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid in chemical reactions involves the formation of a boronate complex. This complex can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of new carbon-carbon bonds. The boronic acid group acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst .
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the chloro and isopropylcarbamoyl groups.
4-Chlorophenylboronic acid: Similar structure but without the isopropylcarbamoyl group.
3-(Isopropylcarbamoyl)phenylboronic acid: Lacks the chloro substituent.
Uniqueness
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is unique due to the presence of both chloro and isopropylcarbamoyl groups, which can influence its reactivity and selectivity in chemical reactions. These functional groups can provide additional sites for chemical modification and enhance the compound’s utility in various applications .
属性
IUPAC Name |
[4-chloro-3-(propan-2-ylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c1-6(2)13-10(14)8-5-7(11(15)16)3-4-9(8)12/h3-6,15-16H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQOXEAGRQNWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661225 | |
| Record name | {4-Chloro-3-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-74-0 | |
| Record name | B-[4-Chloro-3-[[(1-methylethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-Chloro-3-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


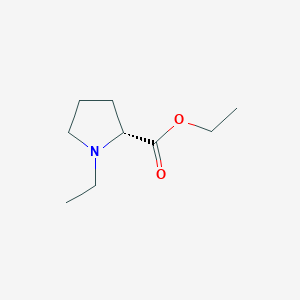
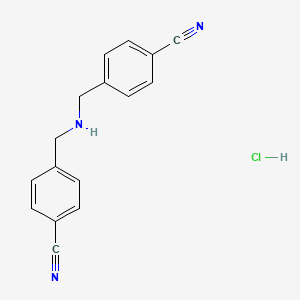
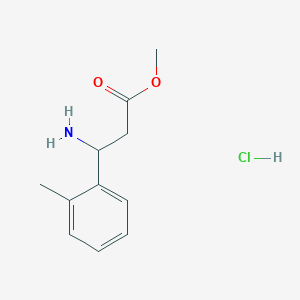
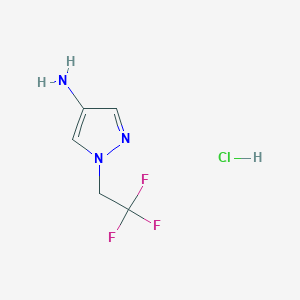

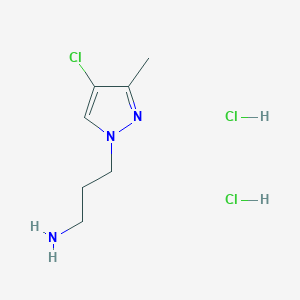
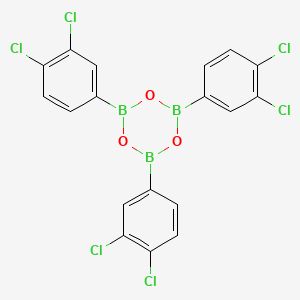
![7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate](/img/structure/B1451366.png)
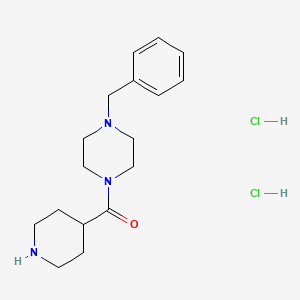


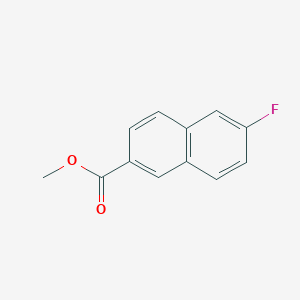
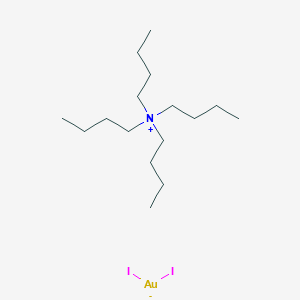
![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)
